3-Methoxyisoquinoline
Overview
Description
3-Methoxyisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are structural isomers of quinolines, characterized by a benzene ring fused to a pyridine ring. The methoxy group at the third position of the isoquinoline ring imparts unique chemical properties to this compound, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxyisoquinoline can be synthesized through several methods. One common approach involves the reaction of 3-bromo-1-methoxyisoquinoline with propargyl alcohol in the presence of dichlorobis(triphenylphosphine)palladium and cuprous iodide, followed by catalytic reduction to yield 3-(1-methoxy-3-isoquinolyl)propargyl alcohol . Another method involves the Pomeranz–Fritsch reaction, which provides an efficient route to isoquinoline derivatives .
Industrial Production Methods: Industrial production of this compound typically involves the use of substituted or unsubstituted 3-methoxy-1 halogenated or trifluoro sulfonyl oxy isoquinoline as starting materials . These compounds undergo various chemical transformations under controlled conditions to yield the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxyisoquinoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Catalytic reduction can convert this compound to its corresponding tetrahydroisoquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens and trifluoromethyl groups are used for substitution reactions.
Scientific Research Applications
3-Methoxyisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxyisoquinoline involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors, modulating their activity. For example, some derivatives act as inhibitors of protein kinases, which play a crucial role in cell signaling pathways . The exact mechanism depends on the specific derivative and its target.
Comparison with Similar Compounds
3-Methoxyisoquinoline can be compared with other isoquinoline derivatives, such as:
6-Methoxyisoquinoline: Similar in structure but with the methoxy group at the sixth position.
1-Chloro-3-methoxyisoquinoline: Contains a chlorine atom in addition to the methoxy group.
Fluorinated Isoquinolines: These compounds have unique properties due to the presence of fluorine atoms.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-methoxyisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-12-10-6-8-4-2-3-5-9(8)7-11-10/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOCQUFZHZWFEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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